A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-2-hydroxypyridine
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-hydroxypyridine, also known by its tautomeric name 4-bromo-2-pyridone, is a halogenated pyridine (B92270) derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including the pyridine ring, a bromo substituent, and a hydroxyl group, make it a versatile building block for the development of novel pharmaceutical agents and other functionalized organic molecules. This technical guide provides an in-depth overview of the core physicochemical properties of 4-Bromo-2-hydroxypyridine, complete with experimental protocols and a visual representation of its tautomeric nature.
Physicochemical Properties
The key physicochemical properties of 4-Bromo-2-hydroxypyridine are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, permeability, and potential for intermolecular interactions.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-1H-pyridin-2-one | [1] |
| Synonyms | 4-Bromo-2-pyridone, 2-Hydroxy-4-bromopyridine | [2] |
| CAS Number | 36953-37-4 | [1] |
| Molecular Formula | C₅H₄BrNO | [1] |
| Molecular Weight | 174.00 g/mol | [1] |
| Melting Point | 186 °C | |
| Boiling Point | 305.9 °C at 760 mmHg | |
| Solubility | Soluble in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (≥ 2.5 mg/mL), 10% DMSO + 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL), and 10% DMSO + 90% Corn Oil (≥ 2.5 mg/mL).[2] | |
| logP (calculated) | 0.6 | [1] |
| pKa (estimated) | ~11-12 (acidic, from pyridinol tautomer), ~1-2 (basic, from pyridine nitrogen) | Based on related compounds[3] |
Tautomerism
A critical aspect of the chemistry of 4-Bromo-2-hydroxypyridine is its existence as a mixture of two tautomers in equilibrium: the hydroxy form (4-Bromo-2-hydroxypyridine) and the keto form (4-Bromo-2-pyridone). The equilibrium position is influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone form is the major tautomer.
Caption: Tautomeric equilibrium between the hydroxy and keto forms.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of 4-Bromo-2-hydroxypyridine.
Determination of Melting Point
Principle: The melting point of a crystalline solid is a physical property that can be used for identification and to assess purity. A sharp melting range typically indicates a high degree of purity.
Apparatus:
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Melting point apparatus (e.g., Thiele tube or digital melting point device)
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Capillary tubes (sealed at one end)
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Thermometer
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Spatula
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Mortar and pestle
Procedure:
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A small sample of dry 4-Bromo-2-hydroxypyridine is finely powdered using a mortar and pestle.
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The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
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The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the sample.
Determination of Solubility
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Materials:
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4-Bromo-2-hydroxypyridine
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A range of solvents (e.g., water, ethanol, dimethyl sulfoxide (B87167) (DMSO), dichloromethane, hexane)
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Test tubes
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Vortex mixer
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Analytical balance
Procedure:
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A known mass (e.g., 1 mg) of 4-Bromo-2-hydroxypyridine is weighed and placed into a test tube.
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A known volume (e.g., 1 mL) of the desired solvent is added to the test tube.
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The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
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The sample is visually inspected for the presence of undissolved solid.
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If the solid has completely dissolved, the compound is considered soluble under these conditions. If undissolved solid remains, the compound is considered insoluble or sparingly soluble. For quantitative analysis, the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
Determination of Partition Coefficient (logP)
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a hydrophobic organic solvent (like n-octanol) and a hydrophilic aqueous solvent (like water). The logarithm of P (logP) is a widely used parameter to describe a compound's lipophilicity.
Materials:
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4-Bromo-2-hydroxypyridine
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Separatory funnel or centrifuge tubes
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Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
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A stock solution of 4-Bromo-2-hydroxypyridine is prepared in either water or n-octanol.
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Equal volumes of the n-octanol and water are added to a separatory funnel or centrifuge tube.
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A known amount of the stock solution is added to the two-phase system.
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The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
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The mixture is then allowed to stand until the two phases have completely separated.
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A sample is carefully taken from each phase.
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The concentration of 4-Bromo-2-hydroxypyridine in each phase is determined using a suitable analytical method.
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is then calculated as the base-10 logarithm of P.
Determination of Acidity Constant (pKa)
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. For a compound with both acidic and basic centers like 4-Bromo-2-hydroxypyridine, multiple pKa values may be determined.
Apparatus:
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pH meter with a calibrated electrode
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Burette
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Stir plate and stir bar
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Beaker
Reagents:
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4-Bromo-2-hydroxypyridine solution of known concentration
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Standardized solution of a strong acid (e.g., 0.1 M HCl)
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Standardized solution of a strong base (e.g., 0.1 M NaOH)
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Deionized water
Procedure (Potentiometric Titration):
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A known volume of the 4-Bromo-2-hydroxypyridine solution is placed in a beaker with a stir bar.
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The pH electrode is immersed in the solution, and the initial pH is recorded.
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The titrant (strong acid or strong base) is added in small, known increments from the burette.
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After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
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This process is continued until the pH changes significantly, indicating the equivalence point(s).
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa value(s) can be determined from the titration curve. The pH at the half-equivalence point is equal to the pKa of the acidic/basic group being titrated.
Biological Relevance and Applications
4-Bromo-2-hydroxypyridine serves as a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the reactivity of the bromo and hydroxyl/pyridone functionalities, which allow for further chemical modifications. For instance, it has been used in the development of M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) positive allosteric modulators, which are being investigated for the treatment of Alzheimer's disease and schizophrenia.[2] The physicochemical properties outlined in this guide are fundamental to the rational design and development of such therapeutic agents, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
Safety Information
4-Bromo-2-hydroxypyridine is harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
